molecular formula C10H15N3O B14715400 1-(4-(Dimethylamino)phenyl)-3-methylurea CAS No. 6956-24-7

1-(4-(Dimethylamino)phenyl)-3-methylurea

Cat. No.: B14715400
CAS No.: 6956-24-7
M. Wt: 193.25 g/mol
InChI Key: YIEYUMZIUOPBII-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-3-methylurea is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-methylurea typically involves the reaction of 4-(dimethylamino)aniline with an isocyanate derivative. One common method is the reaction of 4-(dimethylamino)aniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoantipyrine: A compound with a similar dimethylamino group attached to a phenyl ring.

    4-(Dimethylamino)benzaldehyde: Another compound with a dimethylamino group, but with an aldehyde functional group instead of a urea moiety.

Uniqueness

1-(4-(Dimethylamino)phenyl)-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

6956-24-7

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-methylurea

InChI

InChI=1S/C10H15N3O/c1-11-10(14)12-8-4-6-9(7-5-8)13(2)3/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

YIEYUMZIUOPBII-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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